trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N'-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine
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Overview
Description
trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine: is a complex organic compound that features a cyclohexane ring substituted with a trifluoromethylbenzenesulfonyl group and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,2-diamine backbone, followed by the introduction of the trifluoromethylbenzenesulfonyl group and the naphthyl group. Common reagents used in these reactions include sulfonyl chlorides, naphthyl derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethylbenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Sulfinyl and sulfhydryl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its distinct functional groups.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic development.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity, while the naphthyl group can facilitate interactions with hydrophobic pockets in proteins. The cyclohexane ring provides structural rigidity, allowing for precise spatial orientation of the functional groups.
Comparison with Similar Compounds
Similar Compounds
- trans-N-(4-Methylbenzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine
- trans-N-(4-Chlorobenzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine
Uniqueness
The presence of the trifluoromethyl group in trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine distinguishes it from similar compounds. This group imparts unique electronic properties, enhancing its reactivity and binding affinity in various applications.
Properties
CAS No. |
398994-67-7 |
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Molecular Formula |
C25H27F3N2O2S |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(1-naphthalen-1-ylethylamino)cyclohexyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H27F3N2O2S/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)29-23-11-4-5-12-24(23)30-33(31,32)20-15-13-19(14-16-20)25(26,27)28/h2-3,6-10,13-17,23-24,29-30H,4-5,11-12H2,1H3/t17?,23-,24-/m1/s1 |
InChI Key |
ULFCONGTFKAEBS-LQCDLOPMSA-N |
Isomeric SMILES |
CC(C1=CC=CC2=CC=CC=C21)N[C@@H]3CCCC[C@H]3NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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